molecular formula C6H11NO2 B2847939 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 89531-41-9

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No. B2847939
CAS RN: 89531-41-9
M. Wt: 129.159
InChI Key: OHTBSHGXEXCIOI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is an organic compound that is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one has been reported in several studies. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is highly soluble in both water and organic solvents .


Chemical Reactions Analysis

The chemical reactions of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one have been studied extensively. It has been found that humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a white low-melting solid . It is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Scientific Research Applications

Biotechnology for Biofuels

  • Field : Biotechnology
  • Application : HMF oxidase (HMFO) from Methylovorus sp. is a recently characterized flavoprotein oxidase. HMFO is a remarkable enzyme as it is able to oxidize 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA): a catalytic cascade of three oxidation steps .
  • Method : To increase the robustness of HMFO, a requirement for biotechnological applications, the researchers decided to enhance its thermostability using the recently developed FRESCO method: a computational approach to identify thermostabilizing mutations in a protein structure .
  • Results : The created thermostable HMFO mutant was further studied as a biocatalyst for the production of FDCA from HMF and was shown to perform significantly better than the original HMFO .

Electrocatalytic Oxidation

  • Field : Catalysis
  • Application : The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention .
  • Method : This process involves the reaction pathway and mechanism, as well as the catalytic performance of various heterogeneous electrocatalysts .
  • Results : This work may provide guidance for the design of high-efficiency electrocatalysts and thereby accelerate the industrialization process of biomass utilization .

Manufacturing Drugs and Epoxy Resins

  • Field : Pharmaceutical and Material Science
  • Application : 5-(Hydroxymethyl)furfurylamine (5-HMFA), an important 5-HMF derivative, is utilized for manufacturing drugs. It can also be used as a curing agent for epoxy resins .
  • Method & Results : The specific methods of application and experimental procedures, as well as the results or outcomes obtained, would depend on the specific drug being manufactured or the specific epoxy resin being cured .

Synthesis of Fine Chemicals and Artificial Receptors

  • Field : Chemical Engineering
  • Application : A renewable high value-added diol of 2,5-bis(hydroxymethyl)furan (BHMF), a derivative of HMF, has been widely applied in the synthesis of fine chemicals and artificial receptors .
  • Method & Results : BHMF is used in the synthesis of various products like pharmaceuticals, ethers, ketones, artificial fibers, resins, and so on . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, would depend on the specific product being synthesized .

Production of Polyesters

  • Field : Material Science
  • Application : HMF can be converted into 2,5-furandicarboxylic acid, which has been proposed as a replacement for terephthalic acid in the production of polyesters .
  • Method & Results : The specific methods of application and experimental procedures, as well as the results or outcomes obtained, would depend on the specific polyester being produced .

Synthesis of Fuels and Fuel Additives

  • Field : Chemical Engineering
  • Application : The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .
  • Method : Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .
  • Results : These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .

Future Directions

The future directions of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one research are promising. It is considered as a versatile platform molecule, which can play a key role in the production of biomass-derived intermediates . The synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) is one of the future directions .

properties

IUPAC Name

5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBSHGXEXCIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

CAS RN

89531-41-9
Record name 5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
G Ma, H Liu, W Zhang - Journal of Photochemistry and Photobiology A …, 2007 - Elsevier
The photochemistry of NR-succinimide (R=H, Me, Et) in methanol and ethanol was investigated. Two kinds of photo-reduction products, ie 5-alkoxy-NR-2-pyrrolidinone (2) and 5-(1-…
Number of citations: 4 www.sciencedirect.com
AA Orlov, DY Demenko, C Bignaud… - Environmental …, 2021 - ACS Publications
The removal of CO 2 from gases is an important industrial process in the transition to a low-carbon economy. The use of selective physical (co-)solvents is especially perspective in …
Number of citations: 15 pubs.acs.org
A Palma, S Clemente-Castro, M Ruiz-Montoya… - Available at SSRN … - papers.ssrn.com
To evaluate the energy potential in the pyrolysis process of compost based on MSW and 20% leguminous pruning, the products generated were analyzed, including solids (biochar), …
Number of citations: 0 papers.ssrn.com
A Palma, S Clemente-Castro… - Waste Management …, 2023 - journals.sagepub.com
To evaluate the potential of compost based on municipal solid waste (MSW) and 20% legume pruning under a pyrolysis process, generated products, including solids (biochar), liquids (…
Number of citations: 3 journals.sagepub.com

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